molecular formula C10H13NO B2814152 (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 168903-23-9

(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No. B2814152
CAS RN: 168903-23-9
M. Wt: 163.22
InChI Key: VYGIPIBKCOYHFK-JTQLQIEISA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. It may also discuss any challenges encountered during the synthesis and how they were overcome .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold them together. Techniques such as X-ray crystallography and electron diffraction can be used to determine the molecular structure.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it undergoes under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be studied. This could include properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthetic Methodologies and Tautomerism Studies : Research focused on synthetic strategies and tautomerism of N-Methoxy-amines reveals insights into reaction mechanisms and product selectivity, which are crucial for developing novel synthetic routes for complex molecules (Roggen & Gundersen, 2008).

Medicinal Chemistry and Pharmacology

  • Antimicrobial and Anticoccidial Activity : Studies on the synthesis of compounds related to methoxamine and their biological evaluation have demonstrated potential antimicrobial and anticoccidial activities, suggesting their use in developing new therapeutic agents (Georgiadis, 1976).
  • Investigations into Monoamine Oxidase Inhibitors : The transformation of heterocyclic compounds into monoamine oxidase inhibitors through N-methylation illustrates the importance of structural modifications in enhancing biological activity and specificity (Ding & Silverman, 1993).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve examining how the compound interacts with biological molecules, and the physiological effects it produces .

Safety and Hazards

The safety and hazards associated with the compound would be examined. This could include information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGIPIBKCOYHFK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@@H]2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine

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